![molecular formula C36H21F9IrN3 B2510306 三价铱;2-[4-(三氟甲基)环己基]吡啶 CAS No. 500295-52-3](/img/new.no-structure.jpg)
三价铱;2-[4-(三氟甲基)环己基]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine is a cyclometalated iridium(III) complex This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a cyclohexyl ring and a pyridine ligand
科学研究应用
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine has a wide range of scientific research applications, including:
Biology: It is explored as a bioimaging probe and for its potential anticancer properties.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and other medical applications.
作用机制
Target of Action
It’s known that iridium complexes often interact with various organic groups, participating in electronically divergent processes with the metal catalyst .
Mode of Action
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine likely interacts with its targets through a process known as oxidative addition, which occurs with formally electrophilic organic groups. In this process, the iridium atom becomes oxidized through its donation of electrons to form a new Ir–C bond . Additionally, a process called transmetalation may occur, where formally nucleophilic organic groups are transferred from boron to iridium .
Biochemical Pathways
It’s known that iridium complexes can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that cyclometalated iridium (iii) complexes exhibit excellent photophysical properties that include large stokes shift, high emission quantum yields, and microsecond-order emission lifetimes .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction in which iridium complexes can participate, arises from exceptionally mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine typically involves the cyclometalation of iridium salts with the appropriate ligands. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the trifluoromethylated cyclohexylpyridine with iridium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclometalation processes, where iridium salts are reacted with the desired ligands under controlled conditions. The use of photoredox catalysis has also been explored for the trifluoromethylation of organic compounds, which can be applied to the synthesis of this iridium complex .
化学反应分析
Types of Reactions
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reagents.
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new iridium complexes with different ligands.
相似化合物的比较
Similar Compounds
Similar compounds include other cyclometalated iridium(III) complexes, such as:
- Iridium(III) complexes with 2-(4-benzylphenyl)pyridine ligands
- Iridium(III) complexes with 2-(3,5-bis(trifluoromethyl)phenyl)-pyrimidine ligands
Uniqueness
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine is unique due to its specific combination of a trifluoromethyl group, cyclohexyl ring, and pyridine ligand. This unique structure contributes to its distinct photophysical properties and makes it particularly suitable for applications in OLEDs and bioimaging.
属性
CAS 编号 |
500295-52-3 |
|---|---|
分子式 |
C36H21F9IrN3 |
分子量 |
858.788 |
IUPAC 名称 |
iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine |
InChI |
InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3 |
SMILES |
C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)
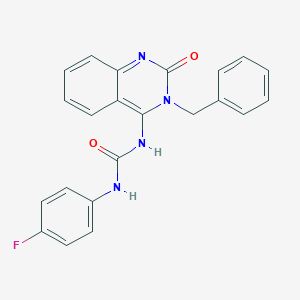

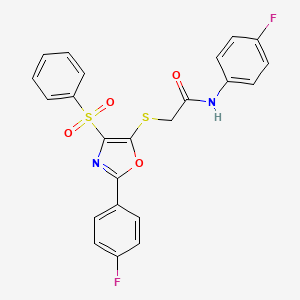
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)
![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)
![1-methyl-3-[(4-methylphenoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2510236.png)
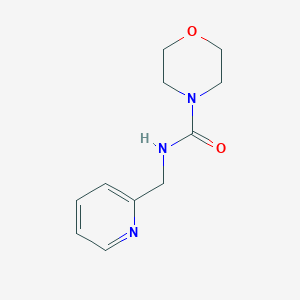
![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)

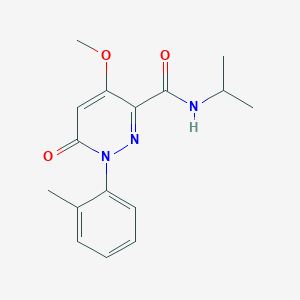
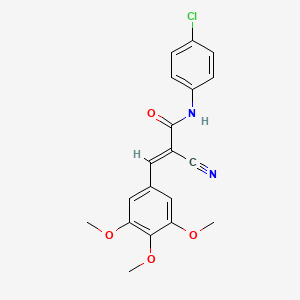
![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)
